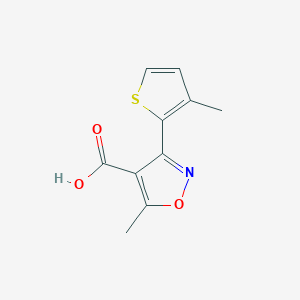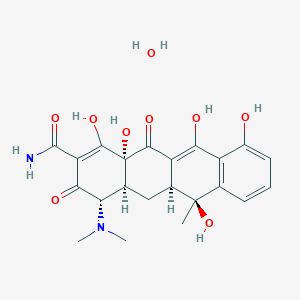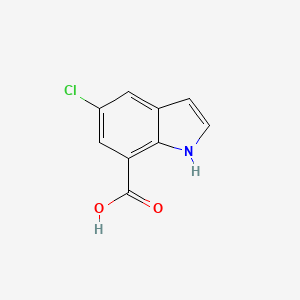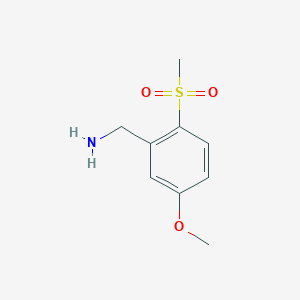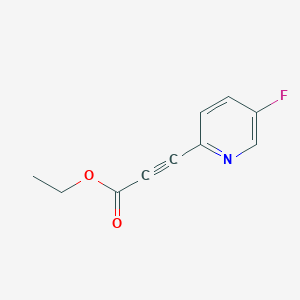
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester
Übersicht
Beschreibung
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester, or 5-FPPE, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile tool used in various lab experiments, including biochemical and physiological studies. 5-FPPE is also used in the synthesis of other compounds, such as drugs and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Metabolism and Characterization of Inhibitors
A study focused on the in vitro metabolism of a peptidomimetic inhibitor related to the compound , highlighting the characterization of its metabolites via liquid chromatography and mass spectrometry techniques. This research is crucial for understanding the metabolic pathways of potential therapeutic agents, identifying their metabolites, and evaluating their biological activities and toxicologies (Zhang et al., 2001).
Antitumor Activity
Another study demonstrated the synthesis of amino acid ester derivatives containing 5-fluorouracil, showing significant in vitro antitumor activities. These findings suggest that modifications of the core structure, similar to "(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester," can yield compounds with potential for cancer treatment (Xiong et al., 2009).
Coordination Polymers and Material Science
Research on coordination polymers derived from isomeric ligands related to the compound under discussion has been conducted, showcasing the potential of these compounds in the development of novel materials with unique properties for applications in catalysis, separation, and optical materials (Hu et al., 2016).
Mechanisms of Cytotoxic Action
A study on novel pyridine-thiazole hybrid molecules, which share a common pyridinyl moiety with the compound of interest, revealed high antiproliferative activity against various cancer cell lines. This research provides insight into the mechanisms of cytotoxic action, offering a foundation for the development of new anticancer agents (Ivasechko et al., 2022).
Synthesis of Fluorine-Containing Compounds
The synthesis of α-fluoro esters through a novel methodology that involves the cleavage of π-deficient heterocyclic sulfones, including compounds similar to "(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester," has been explored. This method provides a new route for the introduction of fluorine into organic molecules, which is of significant interest in medicinal chemistry and agrichemical development (Wnuk et al., 2000).
Eigenschaften
IUPAC Name |
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWFDSICNZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



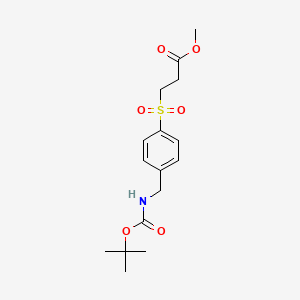
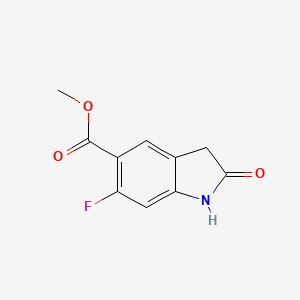
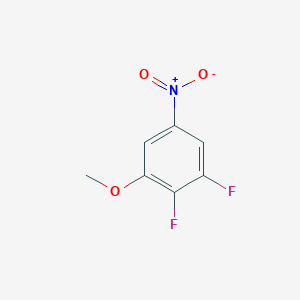
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
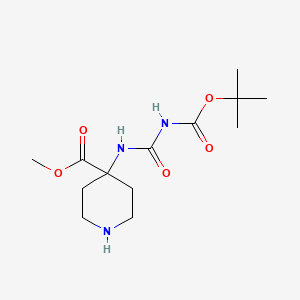
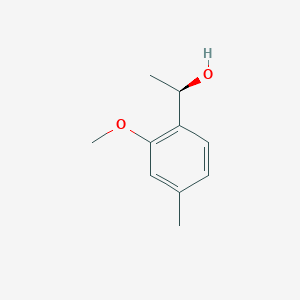
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
